ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
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Description
Ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a useful research compound. Its molecular formula is C21H18F2N2O5 and its molecular weight is 416.381. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
A study conducted by Filali Baba et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, highlighting the importance of structural analysis in understanding the interactions and stability of such chemicals (Filali Baba et al., 2019).
Spectroscopic Analysis and Molecular Docking Study
El-Azab et al. (2016) reported on the vibrational wavenumbers, molecular structure, and molecular docking studies of a similar compound, suggesting its potential inhibitory activity against specific enzymes or receptors (El-Azab et al., 2016).
Biological Evaluation and Molecular Docking
Riadi et al. (2021) described the synthesis, characterization, and biological evaluation of a quinazolinone-based derivative, along with its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Theoretical Study on Inhibition Efficiencies
A theoretical study by Zarrouk et al. (2014) on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrates the application of computational chemistry in predicting the effectiveness of such compounds in industrial applications (Zarrouk et al., 2014).
Cytotoxic Activity against Cancer Cell Lines
Nguyen et al. (2019) synthesized and evaluated the cytotoxic activity of certain compounds against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating their potential use in cancer therapy (Nguyen et al., 2019).
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5/c1-2-29-20(27)12-30-18-5-3-4-15-14(18)8-9-25(21(15)28)11-19(26)24-17-7-6-13(22)10-16(17)23/h3-10H,2,11-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKHUUGKQUZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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